氰基丙烯酸甲酯

描述

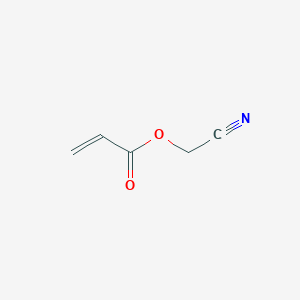

Cyanomethyl acrylate, also known as Methyl cyanoacrylate (MCA), is an organic compound that contains several functional groups: a methyl ester, a nitrile, and an alkene . It is a colorless liquid with low viscosity . Its chief use is as the main component of cyanoacrylate glues . It can be encountered under many trade names .

Synthesis Analysis

The basis of the industrial method for producing monomeric CAs is the well-known Knoevenagel reaction, i.e., the condensation of carbonyl compounds with compounds containing active methylene groups in the presence of bases . A novel organocatalytic multicomponent cyanovinylation of aldehydes was designed for the synthesis of conjugated cyanomethyl vinyl ethers .

Molecular Structure Analysis

The molecular formula of Cyanomethyl acrylate is C5H5NO2 . The resulting polymers are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .

Chemical Reactions Analysis

The synthesis of n-octyl acrylate in CH2Cl2 was performed using the reaction parameters as used in the reaction with THF . The process with feed concentrations larger than 1.5 mol L−1 was not able to proceed due to clogging of the tubing .

Physical And Chemical Properties Analysis

Acrylates are important class of polymers that are rubbery, soft and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

科学研究应用

1. 蓝细菌研究中的反向选择方法

氰基丙烯酸甲酯,特别是丙烯酸酯,用于蓝细菌(如聚球藻属 PCC 7002)的新型反向选择方法。该方法涉及丙烯酸酯等有机酸的毒性,以在蓝细菌中进行先进的遗传学和工程学研究。丙烯酸酯反向选择对于构建无标记基因缺失和插入至关重要,极大地帮助了光合作用和碳固定以及燃料和化学品生产的代谢工程研究 (Begemann 等,2013)。

2. 聚合反应动力学研究

氰基丙烯酸甲酯在聚合反应动力学的研究中发挥作用。微拉曼光谱已被用于研究氰基丙烯酸酯的聚合,这一过程在医学和制药研究中至关重要。例如,聚氰基丙烯酸酯胶囊被用作制药工业中的药物载体,了解它们的聚合对于优化其有效性至关重要 (Urlaub 等,1998)。

3. 透明抗氧化薄膜的开发

氰基丙烯酸甲酯用于制造透明的抗氧化聚氰基丙烯酸酯薄膜。这些薄膜表现出紫外线阻隔、透明和抗氧化等特性,使其适用于脂肪食品保鲜、防晒和生物医学用途。它们的发展代表了结合材料特性以用于多种应用的重大进步 (Quilez-Molina 等,2020)。

4. 氰基甲基化苯并噁唑的合成

已经探索了使用溴乙腈对 N-芳基丙烯酰胺进行可见光诱导氰基甲基化,然后进行分子内环化。此过程导致氰基甲基化苯并噁唑的合成,证明了氰基丙烯酸甲酯在促进新的合成方法和提供对有价值的化学结构的有效途径方面的应用 (Gao 等,2017)。

5. 通过级联反应合成

氰基丙烯酸甲酯已通过涉及 Knoevenagel 缩合、氰基水化和酯化的创新、清洁且原子经济的途径合成。该过程突出了氰基丙烯酸甲酯在促进新的、更有效的合成方法中的作用 (Wan 等,2014)。

作用机制

安全和危害

未来方向

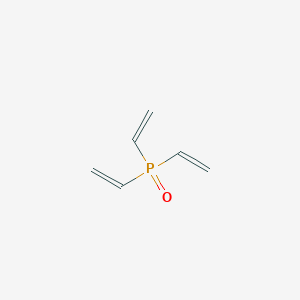

Acrylate chemistry has found widespread use in dual-curing systems over the years. Acrylates are cheap, easily handled and versatile monomers that can undergo facile chain-wise or step-wise polymerization reactions that are mostly of the “click” nature . Their dual-curing processes yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .

属性

IUPAC Name |

cyanomethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMQFZCWOFLFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434418 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13818-40-1 | |

| Record name | cyanomethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

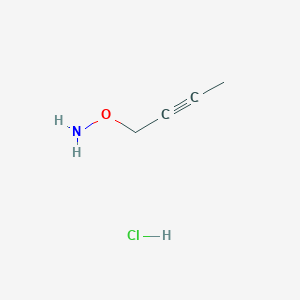

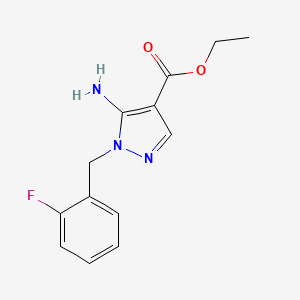

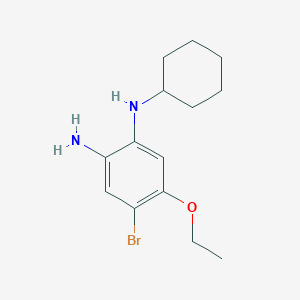

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)

![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)

![2,2',7,7'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B3047291.png)

![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)